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Compound of Interest

Compound Name: deacetylravidomycin N-oxide

Cat. No.: B053466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Deacetylravidomycin N-oxide is a potent antibiotic and antitumor agent belonging to the

gilvocarcin class of natural products.[1] Originally isolated from the fermentation broth of

Streptomyces ravidus S50905, this molecule has garnered interest within the scientific

community for its biological activities, including efficacy against P388 leukemia and Meth A

fibrosarcoma.[2] This technical guide provides a comprehensive overview of the core physico-

chemical properties of deacetylravidomycin N-oxide, complete with detailed experimental

protocols and visual representations of its production and potential mechanism of action.

Core Physico-chemical Data
The fundamental physico-chemical characteristics of deacetylravidomycin N-oxide are

summarized in the tables below, providing a clear and concise reference for researchers.

General and Physical Properties
Property Value Reference

Appearance Yellow crystals [2]

Melting Point 208—211 °C [2]

Optical Rotation [α]D²⁵ +135° (c 0.1, CHCl₃) [2]
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Chemical and Spectroscopic Properties
Property Value Reference

Molecular Formula C₃₁H₃₃NO₁₀ [3]

Molecular Weight 579.59 g/mol [3]

CAS Number 114494-30-3 [3]

UV-Vis λmax (MeOH) 243, 278, 380, 400 nm [2]

IR νmax (KBr) 3400, 1720, 1625, 1600 cm⁻¹ [2]

¹H NMR (CDCl₃) See Table 3 for detailed shifts [2]

¹³C NMR (CDCl₃) See Table 4 for detailed shifts [2]

Solubility Profile
Solvent Solubility Reference

Chloroform (CHCl₃) Soluble [2]

Methanol (MeOH) Soluble [2]

Water Insoluble [2]

n-Hexane Insoluble [2]

Detailed Spectroscopic Data
¹H NMR Spectral Data
The ¹H NMR spectrum provides critical information for the structural elucidation of

deacetylravidomycin N-oxide. The chemical shifts, recorded in CDCl₃, are detailed below.

Table 3: ¹H NMR Chemical Shifts of Deacetylravidomycin N-oxide[2]
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Proton Chemical Shift (δ, ppm)

H-1' 6.02

H-2' 4.86

H-3' 4.20

H-4' 5.11

H-5' 4.13

6'-CH₃ 1.40

3'-N(CH₃)₂ 3.38

4'-OCOCH₃ 2.11

H-5 7.61

H-7 7.85

H-8 7.18

H-9 7.50

H-11 7.42

8-vinyl CH=CH₂ 7.05

8-vinyl CH=CH₂ 5.86, 5.60

10-OCH₃ 4.09

12-OCH₃ 4.04

1-OH 13.04

¹³C NMR Spectral Data
The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The chemical

shifts, recorded in CDCl₃, are provided below.

Table 4: ¹³C NMR Chemical Shifts of Deacetylravidomycin N-oxide[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b053466?utm_src=pdf-body
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (δ, ppm)

C-1 161.4

C-2 110.1

C-3 135.2

C-4 114.7

C-4a 133.0

C-5 117.8

C-6 160.7

C-6a 107.0

C-7 125.7

C-8 132.8

C-9 123.3

C-10 160.0

C-10a 111.0

C-11 120.5

C-12 158.0

C-12a 111.4

C-12b 136.2

8-vinyl CH=CH₂ 133.7

8-vinyl CH=CH₂ 116.4

10-OCH₃ 56.7

12-OCH₃ 56.4

C-1' 97.4

C-2' 68.1
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C-3' 76.5

C-4' 69.8

C-5' 67.2

6'-CH₃ 17.5

3'-N(CH₃)₂ 56.9

4'-OCOCH₃ 170.1, 20.9

Experimental Protocols
This section details the methodologies for the isolation, synthesis, and characterization of

deacetylravidomycin N-oxide.

Fermentation and Isolation
Deacetylravidomycin N-oxide is produced by Streptomyces ravidus S50905 through

fermentation. The following workflow outlines the general procedure for its isolation and

purification.[2]
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Fermentation and Isolation Workflow
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Chemical Synthesis
Deacetylravidomycin N-oxide can be chemically synthesized from its precursor,

deacetylravidomycin.[2] This process involves an oxidation reaction.

Deacetylravidomycin

Stir at room temperature

m-Chloroperbenzoic acid (mCPBA)
in CHCl₃

Purification

Deacetylravidomycin N-oxide

Click to download full resolution via product page

Synthesis of Deacetylravidomycin N-oxide

Standard Protocol for Melting Point Determination
The melting point is determined using a capillary melting point apparatus.[1][4]

A small amount of the dried, powdered sample is packed into a capillary tube to a height of

2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a rapid rate to determine an approximate melting range.

A fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature

approximately 10-15 °C below the approximate melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes liquid are recorded as the melting point range.

General Protocol for Solubility Determination
The solubility of a compound is determined by the shake-flask method.[5][6]

An excess amount of the compound is added to a known volume of the solvent in a sealed

container.

The mixture is agitated at a constant temperature for a set period (e.g., 24-48 hours) to

ensure equilibrium is reached.

The saturated solution is then filtered to remove any undissolved solid.

The concentration of the compound in the filtrate is determined using a suitable analytical

method, such as UV-Vis spectroscopy or HPLC.

Solubility is expressed in terms of mass per volume (e.g., mg/mL).

Standard Protocol for UV-Vis Spectroscopy
UV-Vis spectra are recorded on a spectrophotometer to determine the wavelengths of

maximum absorbance.[7][8][9]

A solution of the compound is prepared in a UV-transparent solvent (e.g., methanol) at a

known concentration.

The spectrophotometer is calibrated using a blank solution containing only the solvent.

The sample solution is placed in a quartz cuvette and the absorbance is measured over a

range of wavelengths (typically 200-800 nm).

The wavelengths at which maximum absorbance (λmax) occurs are recorded.

Standard Protocol for FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11][12]
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A small amount of the solid sample (1-2 mg) is finely ground with a spectroscopic grade

potassium bromide (KBr) powder (100-200 mg).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

The absorption bands corresponding to different functional groups are identified.

Antitumor Mechanism and Signaling Pathways
The antitumor activity of deacetylravidomycin N-oxide and related gilvocarcin analogs is

primarily attributed to their ability to induce DNA damage.[13][14] This activity is often

enhanced by photoactivation.

Proposed Mechanism of Action
The current understanding of the mechanism of action involves the following key steps:
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Proposed Antitumor Mechanism

Upon entering the cell, deacetylravidomycin N-oxide can interact with cellular DNA. This

interaction is significantly enhanced by exposure to UV or visible light, leading to the formation

of DNA adducts and subsequent single- and double-strand breaks.[15] This DNA damage

triggers the cell's DNA Damage Response (DDR) pathways, which can lead to cell cycle arrest

to allow for DNA repair. If the damage is too extensive, the DDR will initiate programmed cell

death, or apoptosis, ultimately leading to the elimination of the cancer cell. While the general

DDR framework is understood, the specific signaling molecules and pathways directly activated

by deacetylravidomycin N-oxide require further investigation.
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Conclusion
This technical guide has provided a detailed summary of the physico-chemical properties of

deacetylravidomycin N-oxide, including its general, physical, chemical, and spectroscopic

characteristics, as well as its solubility profile. Standardized experimental protocols for the

determination of these properties have been outlined to aid researchers in their laboratory

work. Furthermore, the proposed mechanism of its antitumor activity, centered on DNA

damage, has been presented. Further research into the specific signaling pathways modulated

by this compound will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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